4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Description
Systematic IUPAC Nomenclature & Molecular Formula Analysis
The compound 4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester adheres to IUPAC nomenclature rules for heterocyclic systems and ester derivatives. Its structure comprises:
- Core dihydropyridine ring : A partially saturated six-membered pyridine ring with hydrogen atoms at positions 2 and 6.
- Indole substituent : A 6-fluoroindole moiety attached at position 4 of the dihydropyridine ring.
- Tert-butyl ester group : A protecting group at the carboxylic acid position (N1).
| Component | Structural Element | Position in Core Structure |
|---|---|---|
| Dihydropyridine | 3,6-Dihydro-2H-pyridine | Central ring |
| Indole substituent | 6-Fluoro-1H-indol-3-yl | C4 of dihydropyridine |
| Protecting group | tert-Butyl ester | N1 of dihydropyridine |
The molecular formula is C₁₈H₂₁FN₂O₂ , with a calculated molecular weight of 316.37 g/mol . The tert-butyl group (C₄H₉) contributes to the ester’s stability and solubility in organic solvents.
Stereochemical Configuration & Conformational Isomerism
The dihydropyridine ring exhibits partial unsaturation, enabling conformational flexibility. Key stereochemical features include:
- Ring puckering : The 3,6-dihydro-2H-pyridine ring adopts a flattened boat conformation based on analogies to similar dihydropyridine derivatives.
- Indole orientation : The 6-fluoroindole substituent is positioned perpendicular to the dihydropyridine plane , minimizing steric hindrance and optimizing electronic interactions.
| Parameter | Value/Observation | Source/Method |
|---|---|---|
| Ring conformation | Flattened boat | Computational analogs |
| Indole orientation | Perpendicular to dihydropyridine | Structural analogs |
No chiral centers are present in the molecule due to the symmetric dihydropyridine core and planar indole substituent.
X-ray Crystallographic Data & Solid-State Packing Arrangements
No direct X-ray crystallographic data for this compound are available in public databases. However, structural insights can be inferred from related dihydropyridine derivatives:
- Packing motifs : Likely involve π-π stacking between aromatic indole rings and hydrogen
Properties
IUPAC Name |
tert-butyl 4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-18(2,3)23-17(22)21-8-6-12(7-9-21)15-11-20-16-10-13(19)4-5-14(15)16/h4-6,10-11,20H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJHHWLQYWLQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approach
A key method for preparing tert-butyl esters of indole derivatives, including fluoro-substituted analogs, employs palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This strategy couples a boronic acid derivative of the indole moiety with an appropriate pyridinyl halide or related electrophile.
Experimental Procedure Summary
-
- Palladium dibenzylideneacetone (Pd(dba)2) as the palladium source (typically 2.5 mol%)
- XantPhos as the ligand (5 mol%)
- Cesium carbonate (Cs2CO3) as the base (1 equiv)
- Boronic acid derivative of tert-butyl-protected 6-fluoroindole (1.05 equiv)
- Solvent mixture of cyclopentyl methyl ether (CPME) and water (4:1 ratio)
-
- Reaction concentration: ~0.20 M
- Stirring under inert atmosphere at elevated temperature (typically 80–100 °C)
- Reaction time: Several hours until completion monitored by TLC or HPLC
-
- Extraction with organic solvents
- Purification by column chromatography using gradients of ethyl acetate/acetone and hexanes
- Isolated yields range from 60% to 78% depending on substrate and substituents
Representative Data for Fluoro-Substituted Indole Ester
| Parameter | Value |
|---|---|
| Starting material | 1-(tert-butylcarbonyl)-5-(fluoro)-indol-2-ylboronic acid |
| Catalyst loading | 0.025 equiv Pd(dba)2, 0.05 equiv XantPhos |
| Base | Cs2CO3 (1 equiv) |
| Solvent | CPME:H2O (4:1) |
| Concentration | 0.20 M |
| Isolated yield | 62% |
| Physical form | Light yellow powder |
| Melting point | 119.6–121.2 °C |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Fluoroalkyl or fluoroaryl derivatives.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential use in treating various conditions such as:
- Irritable Bowel Syndrome (IBS) : Research indicates that antagonism of the 5-HT1B and 5-HT1D receptors can alleviate symptoms associated with IBS by regulating gut motility and secretion .
Neuroscience Research
Studies have demonstrated that this compound can modulate neurotransmitter release, particularly serotonin. By increasing extracellular serotonin levels, it may offer therapeutic benefits for mood disorders such as depression and anxiety .
Cancer Research
Recent investigations have explored the compound's potential in oncology. Its ability to interfere with certain signaling pathways may inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor binding domains, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Biological Activity
4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, commonly referred to as LY-393558, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula for LY-393558 is C26H31FN4O4S2, with a molecular weight of 546.68 g/mol. It is characterized by its solubility in DMSO (up to 100 mM) and has a predicted boiling point of approximately 785.7 °C .
LY-393558 acts primarily as a dual antagonist at the 5-HT_1B and 5-HT_1D serotonin receptors. It has been shown to inhibit serotonin reuptake, leading to increased extracellular serotonin levels. This mechanism is particularly relevant in the treatment of conditions like irritable bowel syndrome (IBS) and other serotonin-related disorders.
Key Pharmacological Data
| Activity Type | Receptor/Enzyme | pK_B/pIC_50 Values |
|---|---|---|
| 5-HT_1B Antagonist | 5-HT_1B | 9.05 |
| 5-HT_1D Antagonist | 5-HT_1D | 8.98 |
| Serotonin Reuptake Inhibition | - | 8.48 |
| 5-HT_2A Antagonist | 5-HT_2A | 7.29 |
| 5-HT_2B Antagonist | 5-HT_2B | 7.35 |
Biological Activity
Research indicates that LY-393558 exhibits notable anti-inflammatory properties alongside its serotonergic activity. It has been demonstrated to antagonize terminal autoreceptor activity in vitro, which may contribute to its therapeutic effects in gastrointestinal disorders.
Anti-inflammatory Activity
In studies assessing anti-inflammatory effects, compounds similar to LY-393558 have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| LY-393558 | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | - |
| Indomethacin | 9.17 | - |
Note: Specific IC50 values for LY-393558 against COX enzymes are yet to be determined.
Study on Serotonin Receptor Antagonism
A study published in Journal of Medicinal Chemistry highlighted the efficacy of LY-393558 as a potent dual antagonist at the serotonin receptors, demonstrating its potential in enhancing serotonergic transmission while simultaneously modulating inflammatory pathways .
In Vivo Efficacy
In vivo experiments have shown that LY-393558 can significantly reduce symptoms associated with IBS by modulating gut motility and reducing inflammation, as evidenced by decreased levels of pro-inflammatory cytokines in animal models .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester?
The synthesis typically involves multi-step reactions leveraging palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the indole and dihydropyridine moieties. For example:
- Step 1 : A tert-butyl-protected dihydropyridine boronic ester undergoes coupling with a halogenated indole derivative under inert atmosphere, using Pd(dppf)Cl₂ as a catalyst and cesium carbonate as a base in solvents like 1,2-dimethoxyethane/water (yields ~69–75%) .
- Step 2 : Deprotection or functionalization of intermediates under acidic/basic conditions (e.g., HCl/water at 93–96°C) to yield the final compound .
Q. What analytical techniques are recommended for characterizing this compound?
- LCMS/HPLC : Confirm molecular weight (e.g., m/z [M+H]⁺) and retention time (e.g., 1.23 minutes under SQD-FA05 conditions) .
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm), indole NH (δ ~10–12 ppm), and dihydropyridine protons (δ ~2.5–3.5 ppm).
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are critical when handling this compound?
- Hazards : Irritant to eyes/respiratory system; lachrymator .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and consult SDS for first-aid measures (e.g., rinse eyes with water for 15+ minutes) .
Advanced Research Questions
Q. How can reaction yields be optimized during the Suzuki-Miyaura coupling step?
- Catalyst tuning : Replace Pd(OAc)₂ with XPhos-based catalysts to enhance steric bulk and reduce side reactions .
- Solvent systems : Use polar aprotic solvents (e.g., tert-butanol) at 40–100°C to improve solubility of boronic esters .
- Base selection : Cesium carbonate outperforms potassium phosphate in minimizing dehalogenation side reactions .
Q. How to address low solubility in aqueous media for biological assays?
Q. How to resolve contradictions in biological activity data across studies?
- Purity analysis : Validate compound integrity via HPLC (e.g., >95% purity) to rule out impurities from incomplete coupling or deprotection .
- Stereochemical profiling : Use chiral chromatography or NOE NMR to confirm configuration, as diastereomers may exhibit divergent activities .
- Buffer compatibility : Test activity in varying pH buffers (e.g., PBS vs. HEPES) to account for ester hydrolysis under physiological conditions .
Q. What computational tools are effective for modeling interactions of this compound with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
